Superior Synthetic Accessibility: High-Yield Preparation of 6-Amino-5-bromobenzofuran-3-carboxylic acid
The synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid from its ethyl ester precursor proceeds with a high yield of 97% under mild basic hydrolysis conditions (LiOH·H₂O in 1,4-dioxane/water, reflux, 2 hours) [1]. In contrast, the synthesis of the unsubstituted benzofuran-3-carboxylic acid analog from its ester typically requires more forcing conditions or yields that are not explicitly optimized for this specific substitution pattern. This high yield translates to more efficient use of starting materials and lower production costs for downstream applications .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Benzofuran-3-carboxylic acid (synthesis from ester) |
| Quantified Difference | Not directly quantified; class-level inference |
| Conditions | Basic hydrolysis (LiOH·H₂O in 1,4-dioxane/water, reflux, 2h) |
Why This Matters
A high synthetic yield ensures cost-effectiveness and scalability for procurement in medicinal chemistry and library synthesis.
- [1] He, S., Li, P., Dai, X., McComas, C. C., Du, C., Wang, P., ... & Palani, A. (2014). Synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid. Tetrahedron Letters, 55(14), 2212-2216. View Source
